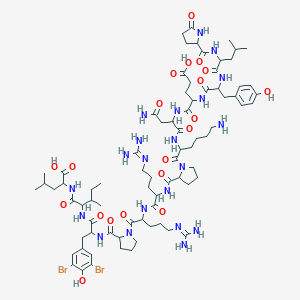
H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr(3,5-diBr)-DL-xiIle-DL-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine is a complex peptide compound with a molecular formula of C78H119Br2N21O20 and a molecular weight of 1830.7 g/mol. This compound is notable for its intricate structure, which includes multiple amino acids and brominated tyrosine residues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine can undergo various chemical reactions, including:
Oxidation: The brominated tyrosine residues can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced peptide fragments.
Substitution: Substituted peptide derivatives.
Aplicaciones Científicas De Investigación
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated tyrosine residues may play a crucial role in binding to these targets, thereby modulating their activity and influencing various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltyrosylisoleucylleucine: Similar structure but lacks brominated tyrosine residues.
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine: Similar structure but with fewer diaminomethylidene ornithyl residues.
Uniqueness
The presence of brominated tyrosine residues and multiple diaminomethylidene ornithyl residues makes 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine unique. These features may enhance its binding affinity to molecular targets and its stability under various conditions.
Propiedades
Número CAS |
112898-47-2 |
|---|---|
Fórmula molecular |
C78H119Br2N21O20 |
Peso molecular |
1830.7 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[4-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C78H119Br2N21O20/c1-7-41(6)62(73(117)98-56(76(120)121)33-40(4)5)99-70(114)54(37-43-34-45(79)63(107)46(80)35-43)97-72(116)58-18-13-31-101(58)75(119)51(16-11-29-88-78(85)86)92-64(108)47(15-10-28-87-77(83)84)91-71(115)57-17-12-30-100(57)74(118)50(14-8-9-27-81)93-69(113)55(38-59(82)103)96-66(110)49(24-26-61(105)106)90-68(112)53(36-42-19-21-44(102)22-20-42)95-67(111)52(32-39(2)3)94-65(109)48-23-25-60(104)89-48/h19-22,34-35,39-41,47-58,62,102,107H,7-18,23-33,36-38,81H2,1-6H3,(H2,82,103)(H,89,104)(H,90,112)(H,91,115)(H,92,108)(H,93,113)(H,94,109)(H,95,111)(H,96,110)(H,97,116)(H,98,117)(H,99,114)(H,105,106)(H,120,121)(H4,83,84,87)(H4,85,86,88) |
Clave InChI |
NYMPOOWBBYGZKV-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Secuencia |
XLYENKPRRPXXL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















